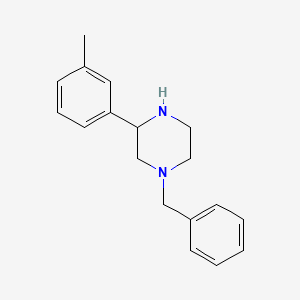

1-Benzyl-3-(3-methylphenyl)piperazine

Übersicht

Beschreibung

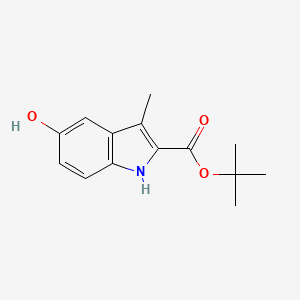

1-Benzyl-3-(3-methylphenyl)piperazine is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . It is used as a reference material for forensic laboratories .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

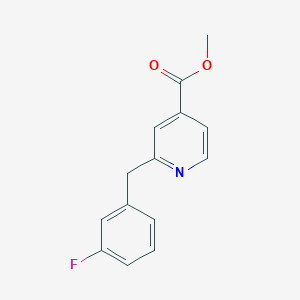

The molecular formula of 1-Benzyl-3-(3-methylphenyl)piperazine is C18H22N2 . The substituted piperazines are dibasic amines with no stereoisomers .Physical And Chemical Properties Analysis

1-Benzyl-3-(3-methylphenyl)piperazine is a pale yellow oil . The molecular weight is 266.38 .Wissenschaftliche Forschungsanwendungen

Intestinal Permeation Enhancers

Phenylpiperazine derivatives, including “1-Benzyl-3-(3-methylphenyl)piperazine”, have been studied for their potential as intestinal permeation enhancers . These compounds can improve the transport of macromolecular therapeutics across the intestinal epithelium into the bloodstream, which is a major obstacle preventing oral administration of these therapeutics . In particular, 1-phenylpiperazine and its derivatives have shown to enhance transepithelial transport with minimal cytotoxicity .

Drug Delivery Systems

The compound is also being explored in the development of drug delivery systems. It has been found that certain substitutions on the phenyl ring of the molecule can significantly increase toxicity, while aliphatic substitutions result in efficacy and toxicity profiles comparable to 1-phenylpiperazine . This suggests that “1-Benzyl-3-(3-methylphenyl)piperazine” and its derivatives could be used to design more effective and safer drug delivery systems .

Antidepressant Manufacturing

“1-Benzyl-3-(3-methylphenyl)piperazine” is a useful intermediate in the preparation of the antidepressant Mirtazapine . Mirtazapine is an antidepressant drug suitable for oral administration, and the process for preparing it involves the use of “1-Benzyl-3-(3-methylphenyl)piperazine” as an intermediate .

Chemical Synthesis

The compound is also used in chemical synthesis. For example, it is used in the preparation of 1-Methyl-3-phenylpiperazine, a compound that has various applications in the pharmaceutical industry .

Research on Molecular Families

“1-Benzyl-3-(3-methylphenyl)piperazine” belongs to the molecular family of piperazines, which are being extensively studied for their various biological activities. The study of this compound and its derivatives contributes to the understanding of the structure-function relationships within this molecular family .

Development of Novel Piperazine Derivatives

The compound is used in the development of novel piperazine derivatives. For instance, a novel piperazine derivative, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, has been synthesized using “1-Benzyl-3-(3-methylphenyl)piperazine” as a starting material .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzyl-3-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-15-6-5-9-17(12-15)18-14-20(11-10-19-18)13-16-7-3-2-4-8-16/h2-9,12,18-19H,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGUGUDPGYZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(3-methylphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)

![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)

![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)

![6-Azido-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1468235.png)

![1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone](/img/structure/B1468236.png)